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For Researchers, Scientists, and Drug Development Professionals

Introduction
Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from the roots of

Sophora flavescens and other Sophora species, has emerged as a compound of significant

interest in pharmacological research.[1][2] Also known as kushenin in traditional Chinese

medicine, SFG exhibits a broad spectrum of biological activities, including antimicrobial, anti-

inflammatory, anticancer, and antiviral effects.[3] Its multifaceted mechanism of action, often

involving the modulation of multiple signaling pathways, positions it as a promising candidate

for the development of novel therapeutic agents.[1][4] This technical guide provides an in-depth

overview of the biological activities of Sophoraflavanone G, with a focus on quantitative data,

detailed experimental methodologies, and the underlying molecular pathways.

Antimicrobial Activity
Sophoraflavanone G has demonstrated potent activity against a range of microorganisms,

most notably against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus

aureus (MRSA). Its mechanism of action often involves the disruption of the bacterial cell

membrane and inhibition of cell wall synthesis.
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Target
Organism

Assay Metric Value Reference

Methicillin-

Resistant S.

aureus (MRSA)

(21 strains)

Broth

Microdilution
MIC 3.13-6.25 µg/mL

MRSA (10

clinical isolates)

Checkerboard

Assay
MIC 0.5-8 µg/mL

mutans

streptococci (16

strains)

Broth

Microdilution
MBC 0.5-4 µg/mL

Listeria

monocytogenes

Broth

Microdilution
MIC 0.98 µg/mL

Staphylococcus

epidermidis

DSMZ 3270

Broth

Microdilution
MIC

Potent inhibitory

activity

Pseudomonas

aeruginosa

PAO1

(planktonic)

Broth

Microdilution
MIC > 1000 µg/mL

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Synergistic Effects with Antibiotics
SFG exhibits synergistic effects when combined with conventional antibiotics, enhancing their

efficacy against resistant strains.
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Antibiotic
Target
Organism

Assay Metric Value Reference

Ampicillin or

Oxacillin
MRSA

Checkerboar

d Assay
FIC Index 0.188-0.375

Gentamicin S. aureus

TLC

Bioautograph

y

-
4x decrease

in growth

Vancomycin,

Minocycline,

Rifampicin

MRSA Not Specified -

Increased

inhibition

rates

FIC Index: Fractional Inhibitory Concentration Index. An FIC index of ≤ 0.5 is considered

synergistic.

Experimental Protocols
1.3.1. Determination of MIC and MBC (Broth Microdilution Method)

This method is used to determine the minimum concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results

in microbial death (MBC).

Preparation: A two-fold serial dilution of Sophoraflavanone G is prepared in a liquid growth

medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

Inoculation: Each well is inoculated with a standardized suspension of the test

microorganism (e.g., ~5 x 10^5 CFU/mL). Positive (microorganism without SFG) and

negative (medium only) controls are included.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

MIC Determination: The MIC is recorded as the lowest concentration of SFG that shows no

visible turbidity.
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MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an

agar plate. The plate is incubated for 18-24 hours. The MBC is the lowest concentration that

shows no bacterial growth on the agar.

1.3.2. Checkerboard Assay for Synergism

This assay is used to evaluate the interaction between two antimicrobial agents.

Plate Setup: A 96-well plate is prepared with serial dilutions of Sophoraflavanone G along the

x-axis and a second antibiotic (e.g., ampicillin) along the y-axis. This creates a matrix of

concentration combinations.

Inoculation and Incubation: Each well is inoculated with the test organism and incubated as

described for the MIC assay.

Data Analysis: The FIC index is calculated for each combination that inhibits growth using

the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in

combination / MIC of drug B alone). A synergistic effect is indicated by an FIC index of ≤ 0.5.
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Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity
Sophoraflavanone G exhibits significant cytotoxic and pro-apoptotic activity against various

cancer cell lines, including triple-negative breast cancer, leukemia, and lung cancer. Its

mechanisms involve the induction of apoptosis, cell cycle arrest, and the suppression of

migration and invasion through the modulation of key signaling pathways.

Quantitative Anticancer Data (IC50 Values)
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Cell Line Cancer Type Assay
IC50 Value
(µM)

Reference

MDA-MB-231
Triple-Negative

Breast Cancer
MTT Assay

Not specified, but

activity

demonstrated

BT-549
Triple-Negative

Breast Cancer
CCK-8 Assay

Proliferation

inhibition

confirmed

HL-60
Human Myeloid

Leukemia
Not Specified

Cytotoxic activity

exhibited

KG-1a
Acute Myeloid

Leukemia
MTT Assay

Cytotoxicity

demonstrated

EoL-1
Acute Myeloid

Leukemia
MTT Assay

Cytotoxicity

demonstrated

IC50: The half maximal inhibitory concentration.

Signaling Pathways in Cancer
2.2.1. Induction of Apoptosis

SFG triggers apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic

pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of

cytochrome c from mitochondria and the subsequent activation of a caspase cascade.
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Apoptosis Induction Pathway by Sophoraflavanone G.

2.2.2. Inhibition of STAT and MAPK Signaling
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SFG has been identified as a novel small-molecule inhibitor of the Signal Transducer and

Activator of Transcription (STAT) signaling pathway, which is often aberrantly activated in

cancer. It inhibits the phosphorylation of STAT proteins by targeting upstream kinases like

Janus kinases (JAKs) and Src family kinases. Additionally, SFG suppresses cancer cell

migration and invasion by blocking the MAPK pathway.

Sophoraflavanone G
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STAT Phosphorylation MAPK Pathway

Cell Proliferation
& Survival Migration & Invasion

Click to download full resolution via product page

Inhibition of Pro-survival Signaling by SFG.

Experimental Protocols
2.3.1. Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability and proliferation.

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

Treatment: Cells are treated with various concentrations of Sophoraflavanone G for a

specified period (e.g., 48 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for several hours. Viable cells with active mitochondrial

dehydrogenases convert the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

Measurement: The absorbance of the solution is measured using a microplate reader at a

specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response

curve.

2.3.2. Apoptosis Analysis (Flow Cytometry)

This technique is used to quantify the percentage of apoptotic cells.

Cell Treatment: Cells are treated with SFG as described above.

Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer.

They are then stained with FITC-Annexin V (which binds to phosphatidylserine on the outer

leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains

the DNA of late apoptotic or necrotic cells with compromised membranes).

Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate

between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence

signals.

Anti-inflammatory Activity
SFG demonstrates potent anti-inflammatory properties by inhibiting the production of key

inflammatory mediators and modulating several critical signaling pathways in immune cells like

macrophages.

Quantitative Anti-inflammatory Data
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Cell
Line/Model

Stimulant
Mediator
Inhibited

Concentration Reference

RAW 264.7 cells LPS
Prostaglandin E2

(PGE2)
1-50 µM

RAW 264.7 cells LPS Nitric Oxide (NO) 2.5-20 µM

RAW 264.7 cells LPS
TNF-α, IL-6, IL-

1β
2.5-20 µM

Mouse Model Croton Oil Ear Edema
10-250 µ g/ear

(topical)

Rat Model Carrageenan Paw Edema
2-250 mg/kg

(oral)

LPS: Lipopolysaccharide

Signaling Pathways in Inflammation
SFG exerts its anti-inflammatory effects by targeting multiple signaling pathways, including NF-

κB, MAPKs, PI3K/Akt, and JAK/STAT, while upregulating the Nrf2/HO-1 antioxidant pathway.
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Anti-inflammatory Signaling Pathways Modulated by SFG.

Experimental Protocols
3.3.1. Measurement of NO Production (Griess Assay)

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated and pretreated

with various concentrations of SFG for 1 hour.

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) and incubating for 24

hours.

Sample Collection: The cell culture supernatant is collected.

Griess Reaction: The supernatant is mixed with Griess reagent. Nitrite, a stable product of

NO, reacts with the Griess reagent to form a colored azo compound.

Quantification: The absorbance is measured at ~540 nm, and the nitrite concentration is

determined using a sodium nitrite standard curve.

3.3.2. Cytokine Measurement (ELISA)

Sample Preparation: Cell culture supernatants or serum from animal models are collected

following treatment with SFG and an inflammatory stimulus.

Assay Procedure: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific

for the cytokine of interest (e.g., TNF-α, IL-6) is used according to the manufacturer's

instructions. This typically involves capturing the cytokine with a specific antibody, detecting it

with a second, enzyme-linked antibody, and then adding a substrate to produce a

measurable color change.

Analysis: The absorbance is read on a microplate reader, and cytokine concentrations are

calculated based on a standard curve.

Enzyme Inhibitory Activity
Sophoraflavanone G has been shown to inhibit various enzymes, contributing to its diverse

pharmacological profile.
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Quantitative Enzyme Inhibition Data
Enzyme Source Assay Type

IC50 Value
(µM)

Inhibition
Type

Reference

α-

Glucosidase
Not specified

Spectrophoto

metric
37

Noncompetiti

ve

β-Amylase Not specified
Spectrophoto

metric

Not specified,

but effective
Mixed

Indoleamine

2,3-

dioxygenase

1 (IDO1)

Recombinant

Human

Spectrophoto

metric

4.3 - 31.4 (for

various

related

flavonoids)

Noncompetiti

ve

Cyclooxygen

ase-1 (COX-

1)

Not specified Not specified
Potent

inhibitor
Not specified

5-

Lipoxygenase

(5-LOX)

Not specified Not specified
Potent

inhibitor
Not specified

Experimental Protocol: α-Glucosidase Inhibition Assay
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer),

the α-glucosidase enzyme, and various concentrations of Sophoraflavanone G.

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl-α-

D-glucopyranoside (pNPG).

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C). The enzyme

hydrolyzes pNPG to release p-nitrophenol, which is yellow.

Reaction Termination: The reaction is stopped by adding a basic solution (e.g., Na2CO3).
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Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm. The

percentage of inhibition is calculated, and the IC50 value is determined.

Antiviral Activity
Recent studies have highlighted the potential of SFG as an antiviral agent, particularly against

flaviviruses like Dengue (DENV) and Zika (ZIKV) viruses.

Quantitative Antiviral Data
Virus Target Assay Metric Value (µM) Reference

Dengue Virus

(DENV)

RNA-

dependent

RNA

polymerase

(RdRp)

In vitro RdRp

Assay
IC50 14.5

Zika Virus

(ZIKV)

RNA-

dependent

RNA

polymerase

(RdRp)

In vitro RdRp

Assay
IC50 22.6

Hepatitis C

Virus (HCV)
Replication

Cell-based

Assay
-

Inhibition

observed

Mechanism of Action
Sophoraflavanone G inhibits flavivirus replication by directly targeting the viral RNA-dependent

RNA polymerase (RdRp), a crucial enzyme for viral genome synthesis. This activity was

demonstrated in both pre- and post-infection treatment scenarios, indicating its effect on an

intracellular stage of the viral life cycle.

Experimental Protocol: In Vitro RdRp Assay
Reaction Setup: A reaction is set up containing the purified viral RdRp enzyme, a suitable

RNA template, ribonucleotides (NTPs), and a radiolabeled nucleotide (e.g., [α-³²P]GTP).
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Inhibitor Addition: Various concentrations of Sophoraflavanone G are added to the reaction

mixtures.

Incubation: The reaction is incubated to allow for RNA synthesis.

Quantification: The amount of newly synthesized, radiolabeled RNA is quantified. This is

often done by precipitating the RNA, collecting it on a filter, and measuring the incorporated

radioactivity using a scintillation counter.

Analysis: The IC50 value is calculated as the concentration of SFG that inhibits 50% of the

polymerase activity compared to a no-drug control.

Conclusion
Sophoraflavanone G is a versatile natural product with a compelling range of pharmacological

activities supported by a growing body of scientific evidence. Its ability to potently inhibit

microbial growth, induce apoptosis in cancer cells, suppress inflammation through multiple

pathways, and inhibit key viral enzymes underscores its significant therapeutic potential. The

detailed data and methodologies presented in this guide offer a solid foundation for researchers

and drug development professionals to further explore and harness the properties of this

promising flavonoid. Future research should focus on optimizing its bioavailability and

conducting rigorous clinical trials to translate these preclinical findings into effective therapeutic

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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